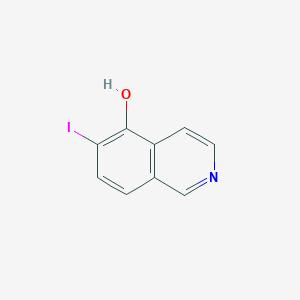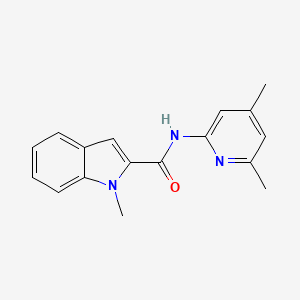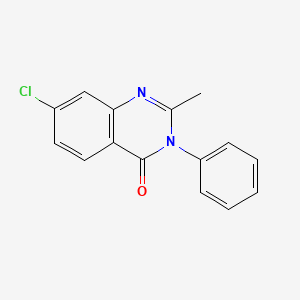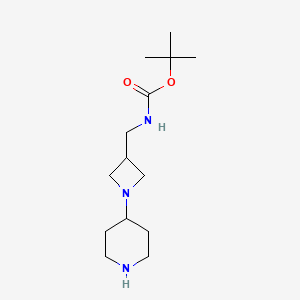
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a dihydroquinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a quinazolinone derivative using difluoromethylating agents such as fluoroform (CHF3) under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency . These methods utilize microreactor technology to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, while the methylsulfonyl group can modulate its reactivity and binding affinity to target proteins . The compound may exert its effects through inhibition of specific enzymes or receptors, leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Trifluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-4(3H)-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate .
Eigenschaften
CAS-Nummer |
1706446-26-5 |
|---|---|
Molekularformel |
C10H10F2N2O3S |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
7-(difluoromethyl)-2-methylsulfonyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H10F2N2O3S/c1-18(16,17)10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |
InChI-Schlüssel |
JYBXSONXUBDTGA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)

![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)






![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)

